2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3'-(3-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that incorporates various functional groups, including a fluorophenyl moiety, an indoline core, and a thiazolidin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors:
Formation of Indoline Core: : The synthesis begins with the formation of the indoline core, achieved through cyclization of appropriate precursors under acidic conditions.
Introduction of Fluorophenyl Group: : This step incorporates the 3-fluorophenyl moiety, often through a substitution reaction using fluorobenzene derivatives.
Construction of Thiazolidin Ring: : This involves the formation of the thiazolidin ring, usually via a cyclization reaction between a thiol and a carbonyl compound.
Spirocyclic Framework Assembly: : The spiro[indoline-3,2'-thiazolidin] structure is formed by joining the indoline and thiazolidin intermediates under controlled reaction conditions.
Acetamide Functionalization:
Industrial Production Methods
Scaling up the synthesis for industrial production necessitates optimization of each reaction step to ensure high yields and purity. This includes:
Optimization of Reaction Conditions: : Fine-tuning temperature, pH, and catalyst concentrations to maximize efficiency.
Purification Techniques: : Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide undergoes several chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : The compound may undergo reduction reactions, particularly at the thiazolidin ring, using reductive agents like lithium aluminum hydride.
Substitution: : Halogen substitution reactions involving the fluorophenyl group using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, in presence of catalysts like molybdenum complexes.
Reduction: : Lithium aluminum hydride, under anhydrous conditions.
Substitution: : Nucleophiles like sodium methoxide or electrophiles like bromine under polar aprotic solvents.
Major Products
Sulfoxides/Sulfones: : Products of oxidation reactions.
Reduced Thiazolidin Derivatives: : Products of reduction reactions.
Substituted Aromatic Compounds: : Results of substitution reactions.
Scientific Research Applications
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide finds applications across various scientific fields:
Chemistry
Synthetic Organic Chemistry: : Used as an intermediate in complex molecule synthesis.
Biology
Biochemical Probes: : Acts as a probe in biochemical assays to study protein-ligand interactions.
Medicine
Pharmacology: : Investigated for potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry
Material Science: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. It may inhibit or activate these targets, affecting downstream biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3'-Phenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
2-(3'-Chlorophenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
2-(3'-Bromophenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide imparts distinct chemical reactivity and potential biological activity compared to similar compounds, making it a compound of interest in research and industrial applications.
Biological Activity
The compound 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The structure of the compound is characterized by a spiro-indoline core fused with a thiazolidine ring and substituted aromatic groups. This unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of spiro-indoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth.
- Anti-inflammatory Effects : Potential mechanisms include the modulation of inflammatory pathways.
The anticancer properties of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : It has been observed that the compound can halt the cell cycle in specific phases, preventing cancer cells from proliferating.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several studies have reported on the anticancer efficacy of related compounds:
- A study on spiro-indoline derivatives indicated IC50 values in the micromolar range against human breast cancer cell lines (MCF-7) and lung cancer cells (A549) .
- Another investigation highlighted that modifications in the chemical structure enhance cytotoxicity against various cancer types, suggesting that the presence of electron-withdrawing groups increases potency .
Antimicrobial Activity
Preliminary findings suggest that this compound may possess antimicrobial properties. Related spiro-indoline compounds have demonstrated effectiveness against bacterial strains and fungi, indicating potential as a therapeutic agent in treating infections .
Summary of Research Findings
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-16-6-11-22-21(12-16)26(30(24(32)15-35-26)19-5-3-4-17(27)13-19)25(33)29(22)14-23(31)28-18-7-9-20(34-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSIHMCYIPMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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